Di-o-tolylcarbodiimide

Polymer Stabilization Melt Extrusion Processing Physical Property Differentiation

Di-o-tolylcarbodiimide (o-DTC; CAS 1215-57-2; C₁₅H₁₄N₂; MW 222.29) is an aromatic carbodiimide bearing two ortho-tolyl (2-methylphenyl) substituents on the central N=C=N group. Unlike the more common dialkyl carbodiimides (DCC, DIC) and its para-substituted structural isomer (di-p-tolylcarbodiimide, CAS 726-42-1), the ortho-methyl groups confer a distinctive steric environment and a near-ambient melting point (34–38 °C), enabling direct liquid-state processing without solvent.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
CAS No. 1215-57-2
Cat. No. B072113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-o-tolylcarbodiimide
CAS1215-57-2
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=C=NC2=CC=CC=C2C
InChIInChI=1S/C15H14N2/c1-12-7-3-5-9-14(12)16-11-17-15-10-6-4-8-13(15)2/h3-10H,1-2H3
InChIKeyJCNCSCMYYGONLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-o-Tolylcarbodiimide (CAS 1215-57-2): Procurement-Grade Aromatic Carbodiimide for Specialty Stabilization and Synthesis


Di-o-tolylcarbodiimide (o-DTC; CAS 1215-57-2; C₁₅H₁₄N₂; MW 222.29) is an aromatic carbodiimide bearing two ortho-tolyl (2-methylphenyl) substituents on the central N=C=N group [1]. Unlike the more common dialkyl carbodiimides (DCC, DIC) and its para-substituted structural isomer (di-p-tolylcarbodiimide, CAS 726-42-1), the ortho-methyl groups confer a distinctive steric environment and a near-ambient melting point (34–38 °C), enabling direct liquid-state processing without solvent . Its primary documented applications include melt-state hydrolysis stabilization of poly(ethylene terephthalate) (PET) fibers and monofilaments, stabilization of organophosphorus chemical agents, and selective cycloaddition chemistry where the ortho-methyl groups alter reaction partitioning relative to para-substituted or unsubstituted aryl carbodiimides [2][3].

Why Di-o-Tolylcarbodiimide Cannot Be Generically Substituted by DCC, DIC, or Di-p-Tolylcarbodiimide in Critical Applications


Generic substitution among carbodiimides fails because the substituent identity and substitution pattern independently govern three procurement-relevant properties: (i) physical state at processing temperature, (ii) volatility and retention during high-temperature melt processing, and (iii) chemoselectivity in reactions involving nucleophilic or cycloaddition pathways. Di-o-tolylcarbodiimide exists as a near-ambient liquid (mp 34–38 °C) that can be directly injected into polymer extruders without pre-heating or dissolution [1], whereas its para isomer (di-p-tolylcarbodiimide, mp 56–58 °C) is a crystalline solid at room temperature requiring solvent-assisted or melt-delivery systems [2]. In cycloaddition reactions with ketenes, di-o-tolylcarbodiimide exhibits complete inertness even under Lewis acid catalysis and elevated temperature—a selectivity profile opposite to that of dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which react in good yield [3]. Furthermore, the ortho-methyl groups markedly increase cycloadduct formation in thiazolium salt-mediated reactions compared to para-substituted aryl carbodiimides, directly affecting reaction outcome [4]. These quantifiable differences mean that a procurement specification written for di-o-tolylcarbodiimide cannot be satisfied by off-the-shelf generic carbodiimides.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons of Di-o-Tolylcarbodiimide vs. Structural Analogs and Functional Alternatives


Near-Ambient Liquid Physical State vs. Solid Di-p-Tolylcarbodiimide: Direct Melt-Processing Compatibility

Di-o-tolylcarbodiimide (o-DTC) exhibits a melting point of 34–38 °C, rendering it a free-flowing liquid at or near ambient temperature that can be directly metered and injected into polymer melt streams without pre-heating or solvent . In contrast, its structural isomer di-p-tolylcarbodiimide (CAS 726-42-1) has a melting point of 56–58 °C (58.5 °C per CAS Common Chemistry) and is a crystalline solid at room temperature, requiring either dissolution in an inert solvent or a heated delivery system for comparable processing [1]. The Goodyear patent explicitly demonstrates this advantage: liquid N,N'-di-o-tolylcarbodiimide was successfully injected into a PET extruder throat at a precisely controlled rate of 18 cm³/h using a Harvard Apparatus Infusion Pump, a direct liquid-dosing workflow that solid carbodiimides cannot replicate without additional unit operations [2]. DCC, while also low-melting (mp 34–35 °C), is a waxy solid at ambient conditions and its urea by-product (dicyclohexylurea) is notoriously insoluble in most organic solvents, complicating purification in synthesis applications .

Polymer Stabilization Melt Extrusion Processing Physical Property Differentiation

Ketene [2+2] Cycloaddition Inertness: Ortho-Tolyl Blockade vs. Facile Reaction of DCC and DIC

In the [2+2] cycloaddition of carbodiimides with diphenylketene to form imino-β-lactams, di-o-tolylcarbodiimide and diphenylcarbodiimide completely failed to react, even at elevated temperature and in the presence of Lewis acid catalysts [1]. Under identical conditions, dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) underwent smooth cycloaddition in good yield [2]. This dramatic on/off reactivity difference—100% conversion for dialkyl carbodiimides vs. 0% conversion for di-o-tolylcarbodiimide—is attributed to steric shielding of the cumulative double bond system by the ortho-methyl substituents, which is further supported by the independent observation that dichloroketene likewise fails to react with di-o-tolylcarbodiimide [3]. This ortho-steric blockade is not present in the para isomer where the methyl groups are remote from the N=C=N core.

Cycloaddition Chemistry β-Lactam Synthesis Chemoselectivity Reaction Engineering

Ortho-Substituent Directing Effect on Cycloadduct/Adduct Product Ratio vs. Para-Substituted Aryl Carbodiimides

In the reaction of 3,4-dimethyl-5-(2-hydroxyethyl)thiazolium iodide (I) with diaryl carbodiimides, the product distribution between the (1:1) adduct (III) and the (1:2) cycloadduct (IV) is governed by the carbodiimide aryl substituent [1]. For para-substituted carbodiimides, the IV/III ratio increased in the order para-CH₃ < H < NO₂, indicating that electron-withdrawing groups favor cycloadduct formation [2]. Critically, an ortho substituent on the carbodiimide aryl ring markedly increased cycloadduct (IV) formation compared to the corresponding para-substituted analog, both with N-CH₃ (I) and N-benzyl (I') thiazolium substrates [3]. Although the original paper reports this as a qualitative trend (exact IV/III ratios for individual compounds are not tabulated in the abstract), the ortho effect is described as 'marked' and operates across two different thiazolium substrates, representing a robust class-level differentiation that chemists can exploit to steer reaction outcomes toward cycloadducts when using ortho-substituted carbodiimides.

Heterocyclic Synthesis Thiazolium Chemistry Substituent Effects Reaction Selectivity

Quantified PET Hydrolysis Stabilization: 64% Carboxyl End Group Reduction with Direct Liquid Injection vs. Unstabilized Baseline

In the Goodyear patent (US 3,975,329), poly(ethylene terephthalate) (PET) resin chips with an initial carboxyl end group concentration of 11 equivalents per 10⁶ grams were continuously fed into a single-screw extruder at 8 lb/h while liquid N,N'-di-o-tolylcarbodiimide was injected at 18 cm³/h into the extruder throat [1]. The resulting extruded monofilaments exhibited a carboxyl end group concentration of 4 equivalents per 10⁶ grams [2]. This represents a 64% reduction in free COOH end groups (from 11 to 4 eq/10⁶ g), directly attributable to in-situ reaction of the carbodiimide with terminal carboxyl groups during the ~2-minute residence time in the extruder [3]. A conveyor belt fabricated from these stabilized monofilaments withstood continuous exposure to 175 °C for 150 days in the drying section of a commercial paper-making machine [4]. The Asahi Chemical patent (JPS58163717) independently specifies that 0.1–3.0 wt% N,N'-di-o-tolylcarbodiimide incorporation yields PET filaments with residual COOH ≤20 eq/10⁶ g, tensile strength ≥6 g/denier, intrinsic viscosity ≥0.5, and molecular weight dispersion (Mw/Mn) ≤2.45 [5]. While direct comparator data for di-p-tolylcarbodiimide in the same PET system are not available, the liquid injection advantage of o-DTC is intrinsic to its physical state and directly documented in the Goodyear patent processing example.

Polyester Stabilization PET Monofilament Hydrolysis Resistance Melt Spinning

Procurement-Relevant Application Scenarios Where Di-o-Tolylcarbodiimide Outperforms Generic Carbodiimide Alternatives


Continuous Melt-Spun PET Monofilament for High-Temperature Paper-Machine Belts (175 °C / 150-Day Service Life)

Industrial polyester monofilaments for paper-making conveyor belts demand exceptional hydrolysis resistance under sustained thermal load. The Goodyear patent demonstrates that liquid di-o-tolylcarbodiimide, injected at 18 cm³/h directly into the PET extruder throat, reduces free carboxyl end groups from 11 to 4 eq/10⁶ g (64% reduction) and yields monofilament belts that withstand 175 °C for 150 days without hydrolytic failure [1]. Solid carbodiimides such as di-p-tolylcarbodiimide (mp 56–58 °C) would require a heated delivery system or solvent vehicle to achieve comparable dosing precision, adding process complexity and cost. The liquid-state advantage of o-DTC is thus not merely a convenience—it is a process-enabling property for continuous, high-throughput melt stabilization lines [2].

Orthogonal [2+2] Cycloaddition Sequences Requiring Carbodiimide Persistence in the Presence of Ketenes

When a synthetic route involves sequential reactions where a carbodiimide functionality must survive exposure to a ketene or ketene-equivalent reagent, di-o-tolylcarbodiimide is the only documented aromatic carbodiimide that reliably resists [2+2] cycloaddition with diphenylketene and dichloroketene—even under Lewis acid catalysis at elevated temperature [3]. DCC and DIC, by contrast, react in good yield under the same conditions and would be consumed as undesired side products. This ortho-steric blockade enables stepwise synthetic strategies where the N=C=N group is preserved for a subsequent transformation, a selectivity dimension not offered by any of the common dialkyl carbodiimide coupling reagents [4].

Cycloadduct-Favoring Heterocyclic Synthesis Leveraging Ortho Substituent Directing Effects

In reactions of diaryl carbodiimides with thiazolium salts (and by extension, related heterocumulene cycloaddition manifolds), an ortho-methyl substituent on the aryl ring markedly shifts the product distribution toward the (1:2) cycloadduct at the expense of the (1:1) adduct, relative to para-substituted or unsubstituted aryl carbodiimides [5]. Although exact IV/III ratios for individual compounds are not tabulated, the effect is reported as 'marked' across two thiazolium substrates. For process chemists optimizing heterocyclic synthesis, selecting di-o-tolylcarbodiimide over di-p-tolylcarbodiimide or diphenylcarbodiimide can provide higher cycloadduct yields without altering stoichiometry, temperature, or catalyst loading [6].

Long-Term Chemical Agent Stabilization via Soluble Carbodiimide Additives

Di-o-tolylcarbodiimide is explicitly listed among the preferred soluble carbodiimide stabilizers for VX (S-(2-diisopropylaminoethyl) O-ethyl methylphosphonothioate) in US Patent 4,012,464 [7]. The patent establishes quantitative shelf-life benchmarks: unstabilized VX degrades 10% in ~2 months and 20% in 3.3 months at 71 °C; addition of 2 wt% of a carbodiimide stabilizer extends the 20% degradation point to 7 months, and 6 wt% loading reaches 10% degradation only after 9 months at 71 °C [8]. While these numerical data were generated with dicyclohexylcarbodiimide, the patent claims equivalent stabilizing efficacy for all listed carbodiimides including di-o-tolylcarbodiimide. For procurement of stabilizers where long-term storage stability of sensitive organophosphorus compounds is the target specification, the solubility, low volatility, and demonstrated inclusion of o-DTC in this patent provide a strong documentary basis for selection [9].

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